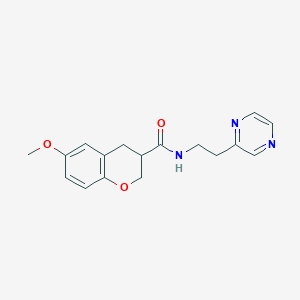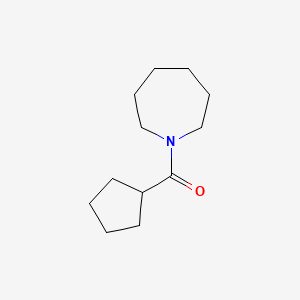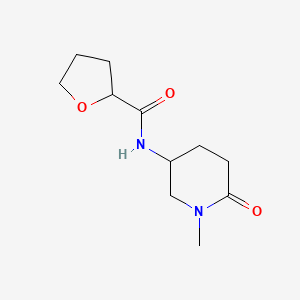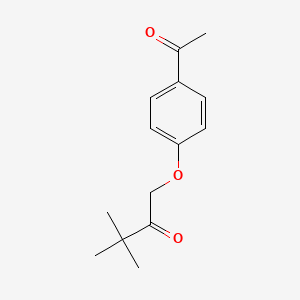![molecular formula C13H18N2O3 B7563836 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the diazepan family and has been synthesized using various methods.
作用機序
The mechanism of action of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety, sleep, and muscle relaxation. It is believed that this compound enhances the activity of GABA by binding to specific receptors, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone have been studied extensively. It has been shown to have anxiolytic and sedative effects, which are believed to be mediated through the GABA neurotransmitter system. In addition, this compound has been shown to have anticonvulsant and antipsychotic effects. It has also been studied for its potential use in cancer treatment, where it has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone in lab experiments is its ability to selectively target the GABA neurotransmitter system. This allows for more precise and specific studies on the effects of GABA modulation. However, one of the limitations of using this compound is its potential for side effects, such as sedation and dizziness, which may affect the results of the experiments.
将来の方向性
There are several future directions for the study of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone. One direction is the development of more selective and potent compounds that target the GABA neurotransmitter system. Another direction is the study of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone has been achieved using various methods. One of the most common methods involves the reaction between 2-methylfuran-3-carboxylic acid and 1,4-diazepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with acetic anhydride to yield the final product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
科学的研究の応用
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have anxiolytic and sedative effects. It has also been studied for its potential use as an anticonvulsant and antipsychotic agent. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-[4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-12(4-9-18-10)13(17)15-6-3-5-14(7-8-15)11(2)16/h4,9H,3,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRCGDALTZZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7563761.png)
![1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563765.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)


![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)

![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)

